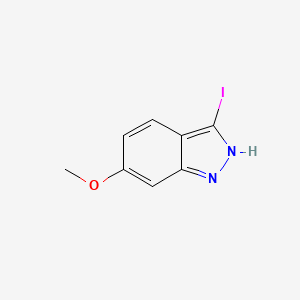

3-Iodo-6-methoxy-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodo-6-methoxy-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXDNTHWTHMKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650582 | |

| Record name | 3-Iodo-6-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-46-4, 936138-17-9 | |

| Record name | 3-Iodo-6-methoxy-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-6-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A-Z Guide to 3-Iodo-6-methoxy-1H-indazole: Synthesis, Characterization, and Experimental Protocols

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Iodo-6-methoxy-1H-indazole (CAS No. 936138-17-9), a key heterocyclic building block in medicinal chemistry and drug development.[1] This document details a robust and reproducible laboratory-scale synthesis protocol, delves into the mechanistic underpinnings of the synthetic strategy, and offers a thorough guide to the structural elucidation of the final product using modern analytical techniques. Designed for researchers, scientists, and drug development professionals, this whitepaper combines theoretical principles with practical, field-proven insights to ensure both a deep understanding and successful execution of the described procedures.

Introduction: The Significance of 3-Iodo-6-methoxy-1H-indazole

The indazole scaffold is a privileged bicyclic heteroaromatic system frequently found in biologically active compounds, most notably as protein kinase inhibitors. The functionalization of the indazole core is a critical aspect of drug design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of an iodine atom at the C3 position, as in 3-Iodo-6-methoxy-1H-indazole, is of particular strategic importance. This iodo-substituent serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular diversity. The 6-methoxy group, in turn, modulates the electronic properties of the indazole ring, influencing its reactivity and interaction with biological targets.

This guide will provide a step-by-step methodology for the synthesis of this valuable intermediate via the direct iodination of 6-methoxy-1H-indazole and a detailed protocol for its subsequent characterization.

Synthesis of 3-Iodo-6-methoxy-1H-indazole

The most common and efficient method for preparing 3-iodoindazoles is through the direct electrophilic iodination of the corresponding indazole precursor.[2] This approach is favored for its operational simplicity and high yields.

Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The C3 position of the indazole ring is nucleophilic and susceptible to attack by an electrophilic iodine species. The reaction is typically performed under basic conditions, which facilitates the deprotonation of the indazole N-H, increasing the electron density of the heterocyclic ring system and enhancing its reactivity towards electrophiles.[2]

A plausible mechanism involves the in-situ formation of an electrophilic iodine species from molecular iodine (I₂). The base (e.g., KOH) deprotonates the 6-methoxy-1H-indazole at the N1 position, forming the indazolide anion. This anion, a more potent nucleophile, then attacks the iodine molecule, leading to the formation of the C-I bond at the C3 position and displacement of an iodide ion.

Experimental Protocol

This protocol is based on established methods for the C3-iodination of indazoles.[2][3]

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier Notes |

| 6-Methoxy-1H-indazole | C₈H₈N₂O | 148.16 | 1.0 equiv | >98% Purity |

| Iodine (I₂) | I₂ | 253.81 | 1.1 equiv | |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 2.0 equiv | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~10 mL/g | Anhydrous |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | Reagent Grade |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | As needed | Aqueous Solution |

| Brine | NaCl(aq) | - | As needed | Saturated Solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed |

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-1H-indazole (1.0 equiv).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, approx. 10 mL per gram of starting material) to dissolve the indazole.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add potassium hydroxide (KOH, 2.0 equiv) portion-wise, ensuring the temperature remains below 10 °C. Stir the resulting suspension for 15 minutes.

-

Iodination: In a separate flask, dissolve iodine (I₂, 1.1 equiv) in a minimum amount of DMF. Add this iodine solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice-water.

-

Work-up:

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine (the organic layer will turn from brown/purple to pale yellow).

-

Wash the organic layer with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford 3-Iodo-6-methoxy-1H-indazole as a solid.

-

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-Iodo-6-methoxy-1H-indazole.

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties

A summary of the key properties of 3-Iodo-6-methoxy-1H-indazole is presented below.

| Property | Value |

| CAS Number | 936138-17-9[1][4][5] |

| Molecular Formula | C₈H₇IN₂O[1] |

| Molecular Weight | 274.06 g/mol [1] |

| Appearance | Solid[6] |

| Purity | Typically >95-97% after purification[1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is the most informative tool for confirming the substitution pattern on the aromatic rings. The expected chemical shifts (δ) in a solvent like DMSO-d₆ are as follows:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Position 1) | ~13.5 | broad singlet | - |

| H -4 | ~7.6 | d | ~8.8 |

| H -7 | ~7.2 | d | ~2.2 |

| H -5 | ~6.8 | dd | ~8.8, ~2.2 |

| OCH ₃ (Position 6) | ~3.8 | s | - |

Causality: The broad singlet for the N-H proton is characteristic and its chemical shift is solvent-dependent. The protons on the benzene ring (H-4, H-5, H-7) form a distinct three-proton spin system. The methoxy group at C6 is a singlet, as its protons are not coupled to any others.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Methoxy, C H₃) | ~55.5 |

| C -I (Position 3) | ~90 |

| Aromatic C -H | 95 - 125 |

| Aromatic Quaternary C | 120 - 160 |

Causality: The most upfield signal in the aromatic region is typically the carbon bearing the iodine (C3), due to the heavy atom effect. The carbon attached to the methoxy group (C6) will appear significantly downfield due to the oxygen's deshielding effect.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

| Technique | Expected m/z | Interpretation |

| ESI-MS (+) | 275.97 | [M+H]⁺ |

| HRMS (High-Res) | 274.9657 | Calculated for C₈H₇IN₂O |

Causality: The molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) provides direct evidence of the compound's molecular formula. The characteristic isotopic pattern of iodine would also be observable.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

-

Iodine (I₂): Harmful if swallowed, in contact with skin, or if inhaled.[13][14] Causes skin and serious eye irritation and may cause respiratory irritation.[13][14][15] It can cause damage to organs (specifically the thyroid) through prolonged or repeated exposure.[14][15] Avoid creating dust.[13][15]

-

Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled. It is a suspected teratogen.

-

Indazole Derivatives: While specific toxicity data for 3-Iodo-6-methoxy-1H-indazole is not widely available, it should be handled with care as a potentially bioactive and harmful compound.[11] Avoid contact with skin and eyes and prevent inhalation.[11]

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[12][13]

Conclusion

This guide has outlined a reliable and well-understood pathway for the synthesis of 3-Iodo-6-methoxy-1H-indazole. The direct C3-iodination of 6-methoxy-1H-indazole is an efficient method that provides a crucial intermediate for pharmaceutical research and development. The characterization data and protocols described herein provide a self-validating framework for researchers to confirm the successful synthesis and purity of the target compound. By understanding the causality behind the experimental choices and adhering to strict safety protocols, scientists can confidently produce this valuable chemical building block for further synthetic elaboration.

References

-

Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]

-

Pentachemicals. (2024, July 25). Iodine - SAFETY DATA SHEET. Retrieved from [Link]

-

Labtek. (2023, October). Iodine - SAFETY DATA SHEET. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Iodo-6-methoxy-1-methyl-1H-indazole. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

-

Supporting Information. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Ark Pharma Scientific Limited. (n.d.). 3-Iodo-6-methoxy-1H-indazole | CAS:936138-17-9. Retrieved from [Link]

- Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

-

Aislun Bio. (n.d.). 3-Iodo-6-methoxy-1H-indazole. Retrieved from [Link]

-

Molecules. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

Sources

- 1. 936138-17-9 | 3-Iodo-6-methoxy-1H-indazole - Moldb [moldb.com]

- 2. soc.chim.it [soc.chim.it]

- 3. benchchem.com [benchchem.com]

- 4. 3-Iodo-6-methoxy-1H-indazole | CAS:936138-17-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. CAS 936138-17-9: 3-Iodo-6-methoxy-1H-indazole | CymitQuimica [cymitquimica.com]

- 6. 3-Iodo-6-methoxy-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. chemsupply.com.au [chemsupply.com.au]

- 13. physics.purdue.edu [physics.purdue.edu]

- 14. fishersci.com [fishersci.com]

- 15. pentachemicals.eu [pentachemicals.eu]

Spectroscopic Characterization of 3-Iodo-6-methoxy-1H-indazole: A Technical Guide

Molecular Structure and Physicochemical Properties

3-Iodo-6-methoxy-1H-indazole is a substituted indazole with a molecular formula of C₈H₇IN₂O and a molecular weight of 274.06 g/mol .[1][2] The strategic placement of the iodo group at the 3-position and the methoxy group at the 6-position significantly influences its electronic properties and, consequently, its spectroscopic signature. Understanding this structure is paramount for the accurate interpretation of the spectral data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[3] For 3-Iodo-6-methoxy-1H-indazole, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and overall molecular architecture.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-Iodo-6-methoxy-1H-indazole in a solvent such as DMSO-d₆ is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for 3-Iodo-6-methoxy-1H-indazole (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (H1) | ~13.0 | br s | - |

| H4 | ~7.5 | d | ~9.0 |

| H7 | ~7.0 | d | ~2.0 |

| H5 | ~6.8 | dd | ~9.0, ~2.0 |

| OCH₃ | ~3.8 | s | - |

Expertise & Experience Insight: The broad singlet for the N-H proton is characteristic of indazoles and is due to quadrupole broadening and potential hydrogen exchange with residual water in the solvent. The downfield shift of H4 is attributed to the anisotropic effect of the adjacent pyrazole ring. The methoxy group's protons appear as a sharp singlet, as expected.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectral data are presented in Table 2. These predictions are based on the known effects of iodo and methoxy substituents on the indazole ring system.

Table 2: Predicted ¹³C NMR Data for 3-Iodo-6-methoxy-1H-indazole (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~90 |

| C3a | ~140 |

| C4 | ~122 |

| C5 | ~110 |

| C6 | ~160 |

| C7 | ~98 |

| C7a | ~142 |

| OCH₃ | ~56 |

Expertise & Experience Insight: The C3 carbon bearing the iodine atom is expected to be significantly shielded due to the heavy atom effect. Conversely, the C6 carbon attached to the electron-donating methoxy group will be deshielded.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-Iodo-6-methoxy-1H-indazole.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for observing the exchangeable N-H proton.[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-64 (dependent on sample concentration)[3]

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is typically required.[3]

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of 3-Iodo-6-methoxy-1H-indazole with IUPAC numbering.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The expected characteristic absorption bands for 3-Iodo-6-methoxy-1H-indazole are detailed in Table 3.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3100 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic, -OCH₃) | Stretching | 2950 - 2850 |

| C=C (aromatic) | Stretching | 1620 - 1450 |

| C-O (aryl ether) | Stretching | 1250 - 1200 (strong) |

| C-I | Stretching | 600 - 500 |

Trustworthiness Insight: The presence of a broad absorption band in the 3300-3100 cm⁻¹ region would be a strong indicator of the N-H stretch, a key feature of the 1H-indazole tautomer. The strong C-O stretching band is diagnostic for the methoxy substituent.

Experimental Protocol for FT-IR Data Acquisition (Solid Sample)

This protocol is for acquiring an IR spectrum of a solid sample using the thin solid film method.[1]

-

Sample Preparation:

-

Dissolve a small amount (approx. 5-10 mg) of 3-Iodo-6-methoxy-1H-indazole in a few drops of a volatile solvent like methylene chloride.

-

Place a single, clean salt plate (KBr or NaCl) on a clean surface.

-

Apply one or two drops of the sample solution onto the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Label the significant peaks in the spectrum.

-

Compare the observed peak positions with the expected values for the functional groups in the molecule.

-

Diagram 2: FT-IR Experimental Workflow

Caption: Workflow for FT-IR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 3-Iodo-6-methoxy-1H-indazole, high-resolution mass spectrometry (HRMS) is particularly valuable.

Expected Mass Spectrum Data

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) |

| [C₈H₇IN₂O + H]⁺ | 274.9676 |

Authoritative Grounding: The accurate mass measurement allows for the unambiguous determination of the elemental formula, a critical step in structure confirmation.[4] The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for indazoles may involve the loss of small molecules like N₂ or HCN.

Experimental Protocol for ESI-MS Data Acquisition

This protocol provides a standardized method for obtaining high-resolution mass spectra.[5][6]

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[5]

-

If necessary, add a small amount of formic acid to the final solution to promote protonation.

-

Filter the solution if any particulate matter is present.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.

-

Analyze any significant fragment ions to gain further structural insights.

-

Diagram 3: ESI-MS Logical Flow

Caption: The logical process of Electrospray Ionization Mass Spectrometry.

Conclusion

The spectroscopic characterization of 3-Iodo-6-methoxy-1H-indazole relies on a multi-technique approach. While this guide provides a robust framework based on predicted data and established protocols, experimental verification remains the gold standard. The provided methodologies for NMR, IR, and MS are designed to be self-validating and will enable researchers to confidently elucidate the structure of this and other novel chemical entities.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Available at: [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Chemical Research Laboratory. Available at: [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. Available at: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR Database for Faster Structural Data | CAS [cas.org]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. benchchem.com [benchchem.com]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 3-Iodo-6-methoxy-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a versatile hydrogen bond donor and acceptor, have cemented its role in the development of numerous therapeutic agents.[1][2] Marketed drugs such as the kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®) feature this core, underscoring its significance in targeting critical biological pathways.[3]

Functionalization of the indazole ring is key to modulating its pharmacological activity. Specifically, substitution at the C3 position offers a direct vector for introducing diversity and tailoring molecular properties. This guide provides an in-depth technical overview of 3-Iodo-6-methoxy-1H-indazole , a key heterocyclic building block whose strategic functionalization makes it an invaluable tool for drug discovery programs. We will explore its fundamental properties, a robust synthesis protocol, its reactivity, and its application as a strategic intermediate in the synthesis of complex molecular architectures.

PART 1: Core Compound Identification and Physicochemical Profile

Precise identification and understanding the physicochemical properties of a starting material are foundational to any successful synthetic campaign. 3-Iodo-6-methoxy-1H-indazole is a stable, solid compound under standard conditions, making it a reliable reagent in a laboratory setting.

Table 1: Physicochemical Properties and Identifiers for 3-Iodo-6-methoxy-1H-indazole

| Property | Value | Source(s) |

| CAS Number | 936138-17-9 | [4][5][6][7] |

| Molecular Formula | C₈H₇IN₂O | [4][5][6] |

| Molecular Weight | 274.06 g/mol | [4][5] |

| Appearance | Solid (Typical) | [8] |

| Purity | ≥95% (Typical Commercial Grade) | [5][6] |

| Boiling Point | 393.1°C at 760 mmHg (Predicted) | [4] |

| SMILES | COC1=CC2=C(C=C1)C(I)=NN2 | [5] |

| InChI | InChI=1S/C8H7IN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | [6] |

| Storage | 2-8 °C, protected from light | [5] |

PART 2: Synthesis and Chemical Reactivity

The Rationale for C3-Iodination

The functionalization of the indazole C3 position is a critical step for diversification. Direct halogenation, particularly iodination, is a highly effective strategy for installing a versatile chemical handle. The C3-iodo group is an excellent leaving group and a key participant in a wide array of metal-catalyzed cross-coupling reactions. While various methods exist for indazole halogenation, the direct iodination of an N-unprotected indazole using molecular iodine (I₂) under basic conditions is a common and efficient approach.[9] The electron-rich nature of the indazole ring facilitates electrophilic substitution, and the C3 position is often kinetically and thermodynamically favored for this reaction.

Experimental Protocol: Synthesis of 3-Iodo-6-methoxy-1H-indazole

This protocol is a validated, self-consistent method derived from established procedures for the C3-iodination of indazole scaffolds.[9] The starting material, 6-methoxy-1H-indazole, can be synthesized via established literature methods or procured from commercial suppliers.

Objective: To synthesize 3-Iodo-6-methoxy-1H-indazole via electrophilic iodination of 6-methoxy-1H-indazole.

Materials:

-

6-methoxy-1H-indazole

-

Iodine (I₂)

-

Potassium Hydroxide (KOH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-1H-indazole (1.0 eq). Dissolve the starting material in anhydrous DMF (approx. 10 mL per gram of indazole).

-

Addition of Base: Add powdered Potassium Hydroxide (KOH, 2.5 eq) to the solution. Stir the resulting suspension at room temperature for 20-30 minutes. Expertise Note: The base acts to deprotonate the indazole, forming the more nucleophilic indazolide anion, which significantly accelerates the rate of electrophilic attack by iodine.

-

Iodination: In a separate container, dissolve Iodine (I₂, 1.5 eq) in a minimal amount of DMF. Add this iodine solution dropwise to the reaction mixture at room temperature over 30 minutes. The reaction is typically exothermic; maintain the temperature below 35°C with a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup - Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

-

Workup - Iodine Removal: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution portion-wise until the characteristic dark color of excess iodine disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-Iodo-6-methoxy-1H-indazole.

Chemical Reactivity and Synthetic Utility

The true value of 3-Iodo-6-methoxy-1H-indazole lies in its reactivity. The carbon-iodine bond at the C3 position is the key functional handle for building molecular complexity. It readily participates in cornerstone reactions of modern organic synthesis, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or heteroaryl groups.

-

Heck Coupling: Reaction with alkenes to form substituted vinyl-indazoles.[10]

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form 3-aminoindazole derivatives.

-

Stille Coupling: Reaction with organostannanes for C-C bond formation.

The 6-methoxy group is not merely a spectator. This electron-donating group modulates the electronic properties of the indazole ring system, which can influence reaction rates and regioselectivity. Furthermore, it can serve as a key pharmacophoric element, potentially forming hydrogen bonds with target proteins or being a site for metabolic modification.

PART 3: Application in Drug Discovery Workflow

3-Iodo-6-methoxy-1H-indazole is classified as a heterocyclic building block, a foundational component used to construct more elaborate drug candidates.[4] Its utility is best visualized as the starting point in a divergent synthetic strategy, where the C3-iodo position allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

Logical Workflow: From Building Block to Lead Candidate

The diagram below illustrates a typical workflow in a medicinal chemistry program utilizing 3-Iodo-6-methoxy-1H-indazole. The initial Suzuki coupling reaction is a robust and widely used method to explore chemical space by introducing a variety of substituents at the C3 position.

Caption: Drug discovery workflow using 3-Iodo-6-methoxy-1H-indazole.

This iterative process, enabled by the versatile reactivity of the C3-iodo group, allows scientists to systematically probe the chemical space around the indazole core to identify compounds with optimal potency, selectivity, and pharmacokinetic properties.

PART 4: Safety, Handling, and Hazard Information

As with any laboratory chemical, proper handling and awareness of potential hazards are paramount. 3-Iodo-6-methoxy-1H-indazole should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement Code | Description | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [4] |

| H315 | Causes skin irritation. | [4] | |

| H319 | Causes serious eye irritation. | [4] | |

| H335 | May cause respiratory irritation. | [11] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [12] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [12] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Note: This information is based on available data for this compound and related structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[13][14]

References

-

3-Iodo-6-methoxy-1-methyl-1H-indazole . ChemBK. [Link]

-

3-Iodo-6-methoxy-1H-indazole . Ark Pharma Scientific Limited. [Link]

-

3-IODO-6-METHOXY-1H-INDAZOLE . 2a biotech. [Link]

- Methods for preparing indazole compounds.

-

Synthesis, reactivity and biological properties of methoxy-activated indoles . [Link]

-

6-iodo-1H-indazole | C7H5IN2 | CID 12991241 . PubChem. [Link]

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW . [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . PubMed Central (PMC). [Link]

-

3-IODO-6-NITRO-1H-INDAZOLE Drug Information . PharmaCompass. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination . [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles . RSC Advances. [Link]

-

Synthesis method of 6-iodine-1H-indazole . Patsnap. [Link]

-

Indazole – Knowledge and References . Taylor & Francis. [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study . Journal of Medicinal and Chemical Sciences. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. 936138-17-9 | 3-Iodo-6-methoxy-1H-indazole - Moldb [moldb.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. 3-Iodo-6-methoxy-1H-indazole | CAS:936138-17-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. 3-Iodo-6-methoxy-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]

- 9. soc.chim.it [soc.chim.it]

- 10. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 11. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 3-IODO-6-METHOXY-4-METHYL (1H)INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 14. echemi.com [echemi.com]

solubility and stability of 3-Iodo-6-methoxy-1H-indazole

An In-Depth Technical Guide to the Solubility and Stability of 3-Iodo-6-methoxy-1H-indazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the (CAS No. 936138-17-9), a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research.[1] Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from analogous structures and established principles of physical organic chemistry to predict its behavior. It further outlines detailed, field-proven experimental protocols for the systematic determination of its solubility and stability profiles, crucial for advancing preclinical and formulation development. The methodologies are designed to generate robust, reliable data compliant with industry standards.

Introduction: The Significance of 3-Iodo-6-methoxy-1H-indazole

3-Iodo-6-methoxy-1H-indazole belongs to the indazole class of nitrogen-containing heterocyclic compounds. Indazoles are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active molecules and FDA-approved drugs.[2][3] The specific substituents on this molecule—a halogen atom (iodine) at the 3-position and an electron-donating methoxy group at the 6-position—are expected to critically influence its physicochemical properties.

A thorough characterization of solubility and stability is a non-negotiable cornerstone of the drug development process. These parameters directly impact a compound's bioavailability, formulation strategy, storage conditions, and ultimately, its therapeutic efficacy and safety. This guide serves as a foundational resource for researchers embarking on the characterization of this promising molecule.

Table 1: Physicochemical Properties of 3-Iodo-6-methoxy-1H-indazole

| Property | Value | Source |

| CAS Number | 936138-17-9 | [1][4][5] |

| Molecular Formula | C₈H₇IN₂O | [1][4][5] |

| Molecular Weight | 274.06 g/mol | [4] |

| Physical Form | Solid | Inferred from related compounds[6] |

| Purity | Typically ≥95% | [1][5] |

| Storage | 2-8 °C | [1] |

Solubility Profile: Predictions and Experimental Determination

Solubility dictates the rate and extent to which a compound can dissolve in a solvent to form a homogenous solution. For drug candidates, aqueous solubility is a key determinant of oral bioavailability.

Predicted Solubility Characteristics

The molecular structure of 3-Iodo-6-methoxy-1H-indazole provides clues to its likely solubility behavior.

-

Aqueous Solubility : The presence of the N-H group in the indazole ring allows for hydrogen bonding, which may contribute to some degree of aqueous solubility.[7] However, the molecule is dominated by nonpolar features: the bicyclic aromatic core and, most significantly, the large, lipophilic iodine atom. This suggests that the overall aqueous solubility is likely to be low. By analogy, other substituted aromatic compounds are generally slightly soluble to insoluble in water.[7]

-

Organic Solvent Solubility : Due to its significant nonpolar character, 3-Iodo-6-methoxy-1H-indazole is anticipated to exhibit much greater solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, and acetone.[7]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask technique. Its successful execution relies on ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

Methodology:

-

Preparation : Add an excess amount of solid 3-Iodo-6-methoxy-1H-indazole to a series of vials, each containing a known volume of the desired solvent (e.g., Water, PBS pH 7.4, DMSO, Ethanol). The visible presence of excess solid is critical to guarantee saturation.

-

Equilibration : Securely cap the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C and/or 37 °C for physiological relevance). Agitate the samples for a sufficient duration to reach equilibrium, which is typically 24 to 72 hours. A preliminary kinetic assessment (sampling at multiple time points) is recommended to confirm the optimal equilibration time.

-

Sample Processing : After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.

-

Separation : Carefully withdraw an aliquot of the supernatant. It is imperative to avoid aspirating any solid particles. Centrifuge the aliquot at high speed (e.g., >10,000 rpm) to pellet any remaining suspended microparticles.

-

Quantification : Accurately dilute the clarified supernatant with a suitable solvent and analyze the concentration of 3-Iodo-6-methoxy-1H-indazole using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Solubility Summary

All experimentally determined solubility values should be recorded systematically.

Table 2: Experimental Solubility of 3-Iodo-6-methoxy-1H-indazole

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Purified Water | 25 | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined |

| 0.1 N HCl | 25 | Data to be determined | Data to be determined |

| DMSO | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Degradation Pathways and Stress Testing

Chemical stability determines a compound's shelf-life and susceptibility to degradation under various environmental conditions. Identifying potential liabilities early is crucial for guiding formulation and packaging decisions.

Predicted Stability Characteristics

The structure of 3-Iodo-6-methoxy-1H-indazole contains several functional groups that could be susceptible to degradation:

-

Photostability : The carbon-iodine bond is known to be labile and can undergo homolytic cleavage upon exposure to UV or visible light, leading to de-iodination via a radical mechanism.[7] Aromatic systems themselves can also be sensitive to photodegradation.[8]

-

Oxidative Stability : The electron-rich indazole ring system may be susceptible to oxidation. Studies on similar heterocyclic moieties, like imidazoles, show they are liable to base-mediated autoxidation and can be degraded by oxidizing agents like hydrogen peroxide.[8]

-

Hydrolytic Stability : The compound is not expected to have major hydrolytic liabilities under neutral conditions, as it lacks readily hydrolyzable groups like esters or amides. However, stability should be confirmed across a range of pH values, as extreme pH can sometimes catalyze ring-opening or other reactions in heterocyclic systems.

Experimental Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation process to rapidly identify likely degradation products and pathways. The goal is to achieve 5-20% degradation, enough to detect and characterize degradants without destroying the molecule entirely.[7]

Methodology: A stock solution of 3-Iodo-6-methoxy-1H-indazole (e.g., in acetonitrile or methanol) is diluted into various stress condition media. A control sample (unstressed) is analyzed at the initial time point.

-

Acidic Hydrolysis : Dilute with 0.1 N HCl. Store at an elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis : Dilute with 0.1 N NaOH. Store at room or elevated temperature.

-

Oxidative Degradation : Dilute with a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

-

Thermal Stress (Solid State) : Store the solid compound in an oven at an elevated temperature (e.g., 80 °C).

-

Photostability (Solution & Solid State) : Expose the solid compound and a solution (e.g., in methanol/water) to a light source compliant with ICH Q1B guidelines (e.g., xenon lamp or cool white/UV fluorescent lamps). Include a dark control sample wrapped in aluminum foil.

Analysis : At specified time points (e.g., 1, 3, 7, 14 days), withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (typically a gradient method capable of separating the parent compound from all degradants). Peak purity analysis using a photodiode array (PDA) detector and identification of degradants by LC-MS are essential.

Visualization: Potential Degradation Pathway

Caption: Plausible Degradation Pathways for 3-Iodo-6-methoxy-1H-indazole.

Conclusion and Forward Outlook

While specific experimental data for 3-Iodo-6-methoxy-1H-indazole remains limited in public literature, a robust scientific framework allows for strong predictions of its behavior. It is anticipated to be a compound with low aqueous solubility and better solubility in organic solvents. Its primary stability liability is likely photolytic degradation due to the carbon-iodine bond, with potential susceptibility to oxidation.

The experimental protocols detailed in this guide provide a clear and validated pathway for researchers to systematically and accurately characterize the solubility and stability of this molecule. The generation of such data is a critical step in de-risking its development and unlocking its full potential as a therapeutic candidate or research tool.

References

-

3-Iodo-6-methoxy-1-methyl-1H-indazole - ChemBK . Source: ChemBK. [Link]

-

Degradation of substituted indoles by an indole-degrading methanogenic consortium - NIH . Source: National Institutes of Health. [Link]

-

Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed . Source: PubMed. [Link]

-

3-Iodo-6-methoxy-1H-indazole | CAS:936138-17-9 | Ark Pharma Scientific Limited . Source: Ark Pharma Scientific Limited. [Link]

- Methods for preparing indazole compounds - Google Patents.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central . Source: PubMed Central. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination . Source: ACS Publications. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 936138-17-9 | 3-Iodo-6-methoxy-1H-indazole - Moldb [moldb.com]

- 5. 3-Iodo-6-methoxy-1H-indazole | CAS:936138-17-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 6. 3-Iodo-6-methoxy-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Regioselective Iodination of 6-Methoxy-1H-indazole

Abstract

The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with halogenated derivatives serving as versatile building blocks for constructing complex molecular architectures. Among these, 3-iodo-6-methoxy-1H-indazole is a particularly valuable intermediate, enabling further elaboration through cross-coupling reactions. This technical guide provides an in-depth analysis of the synthetic routes for the regioselective iodination of 6-methoxy-1H-indazole. We will explore the mechanistic underpinnings of the key methodologies, compare reaction conditions, and provide field-proven, step-by-step protocols suitable for a research and drug development setting. The focus is on providing a causal understanding of experimental choices to ensure reproducible and high-yielding outcomes.

Introduction: The Strategic Importance of 3-Iodo-6-methoxy-1H-indazole

The indazole ring system is a privileged scaffold frequently found in biologically active compounds, including potent protein kinase inhibitors used in oncology.[1] The ability to selectively introduce a halogen at the C3 position is of high strategic importance, as this site is often a key vector for molecular diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2]

The target molecule, 3-iodo-6-methoxy-1H-indazole (CAS No. 936138-17-9), combines this strategic iodo-handle with a 6-methoxy substituent.[3] The methoxy group, an electron-donating group, modulates the electronic properties of the indazole core, influencing both its reactivity and its potential biological interactions. This guide focuses on the direct C-H iodination of the 6-methoxy-1H-indazole core, a process that must be controlled to achieve exclusive regioselectivity at the C3 position.

Mechanistic Rationale: The Basis for C3 Regioselectivity

The iodination of indazole is a classic example of electrophilic aromatic substitution. The indazole ring system is inherently electron-rich, but the reactivity is not uniform across the scaffold. The C3 position of the pyrazole ring is the most nucleophilic and sterically accessible site for electrophilic attack.[1][4]

This high reactivity is attributed to the electronic nature of the bicyclic system. The nitrogen at the N1 position acts as an electron-donating group through resonance, increasing the electron density at C3. While the 6-methoxy group activates the benzene ring, the pyrazole ring's inherent reactivity directs the electrophilic iodinating agent preferentially to the C3 position. Most iodination procedures for unprotected indazoles are performed under basic conditions.[1] The base deprotonates the N1-H, forming the highly nucleophilic indazolide anion, which further enhances the rate of electrophilic substitution at C3.

References

reactivity of the C-I bond in 3-Iodo-6-methoxy-1H-indazole

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 3-Iodo-6-methoxy-1H-indazole

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents, including potent kinase inhibitors.[1][2] The strategic functionalization of this privileged heterocycle is paramount in drug discovery and development. 3-Iodo-6-methoxy-1H-indazole (CAS No. 936138-17-9) has emerged as a particularly valuable building block.[3][4] The carbon-iodine (C-I) bond at the C-3 position serves as a highly versatile synthetic handle, enabling a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the reactivity of this C-I bond, focusing on the mechanistic principles and practical applications of palladium-catalyzed cross-coupling reactions, which are central to its utility. We will delve into the causality behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals.

The Indazole Core: A Privileged Scaffold

Indazole and its derivatives are bicyclic heterocyclic compounds that are bioisosteres of indole.[5] They are present in a wide range of FDA-approved drugs, noted for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2] The ability to precisely install various substituents onto the indazole nucleus is critical for modulating a compound's structure-activity relationship (SAR), ADME properties, and overall pharmacological profile.

The subject of this guide, 3-iodo-6-methoxy-1H-indazole, possesses three key features:

-

The Indazole NH: The acidic proton on the pyrazole ring can interfere with catalytic cycles, often necessitating the use of a protecting group.[6][7]

-

The 6-methoxy Group: This electron-donating group can subtly influence the electronic properties of the aromatic system.

-

The 3-iodo Group: The C-I bond is the weakest of the carbon-halogen bonds, making it the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions.[8] This high reactivity allows for milder reaction conditions compared to analogous bromo or chloro derivatives.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-3 Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds.[9] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination. The high reactivity of the C-I bond in 3-iodo-6-methoxy-1H-indazole makes it an excellent electrophilic partner in these transformations.

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[5] For 3-iodoindazoles, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the C-3 position.

Mechanistic Considerations & Causality: The catalytic cycle begins with the oxidative addition of the highly reactive C-I bond to a Pd(0) species. The choice of ligand is critical; ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) stabilize the palladium center and facilitate the subsequent steps.[5][10] The base (e.g., K₂CO₃, Cs₂CO₃) plays a dual role: it activates the organoboron species to facilitate transmetalation and neutralizes the resulting halide salt. While some Suzuki vinylations on unprotected 3-iodoindazoles are successful under microwave conditions, N-protection is often recommended to prevent side reactions and catalyst inhibition.[6][11]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

Precaution: This protocol is a general guideline. Optimization may be required. Perform all operations in a well-ventilated fume hood.

-

Vessel Preparation: To a dry Schlenk tube or microwave vial, add N-protected 3-iodo-6-methoxy-1H-indazole (1.0 equiv.), the corresponding boronic acid or pinacol boronate ester (1.2-2.0 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[6]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-6 mol%).[6][10]

-

Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically 4:1 to 10:1 ratio).

-

Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-120 °C) for 2-24 hours or irradiate in a microwave reactor (e.g., 120 °C for 40 minutes).[6] Monitor reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Typical Suzuki-Miyaura Reaction Conditions for 3-Iodoindazoles

| Coupling Partner | Palladium Catalyst | Base | Solvent | Temp. (°C) | Typical Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | Good-Excellent | [12] |

| Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 120 (µW) | 75-90% | [6][11] |

| Heteroarylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good | [5] |

| Alkylboronic acids | Pd(Amphos)₂Cl₂ | Et₃N | Water (TPGS-750-M) | RT | Variable | |

Sonogashira Coupling: Introducing C(sp) Functionality

The Sonogashira coupling reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction is invaluable for synthesizing 3-alkynylindazoles, which are important precursors for various biologically active molecules, including 2-aza tryptamine derivatives.[15][16]

Mechanistic Considerations & Causality: This reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) co-catalyst.[14] The palladium cycle mirrors the Suzuki reaction. The crucial difference lies in the copper cycle, where the copper(I) salt reacts with the terminal alkyne in the presence of an amine base (e.g., Et₃N, DIPEA) to form a copper(I) acetylide intermediate.[17] This species then undergoes transmetalation with the Ar-Pd(II)-I complex. The amine base serves both to deprotonate the alkyne and to act as a solvent or co-solvent. For 3-iodoindazoles, N-protection is generally considered essential for successful Sonogashira coupling to avoid competing reactions at the indazole nitrogen.[15][16]

Representative Protocol: Sonogashira Coupling

-

Precaution: Anhydrous and anaerobic conditions are crucial for success. Terminal alkynes can be volatile.

-

Vessel Preparation: To a dry Schlenk tube, add N-protected 3-iodo-6-methoxy-1H-indazole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (5-10 mol%).[12]

-

Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF or THF) followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 4-48 hours.[12] Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, rinsing with an organic solvent. Concentrate the filtrate and partition between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Typical Sonogashira Reaction Conditions for 3-Iodoindazoles

| Coupling Partner | Palladium Catalyst | Co-Catalyst | Base | Solvent | Temp. (°C) | Typical Yield | Reference(s) |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 70 | High | [12] |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/Et₃N | RT-50 | Good-Excellent | [15][16] |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 60 | High | [16] |

| Functionalized alkynes | PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 50-70 | Good |[15][16] |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between an aryl halide and an amine.[18] This transformation is a cornerstone of modern medicinal chemistry, as the arylamine motif is ubiquitous in pharmaceuticals.[19]

Mechanistic Considerations & Causality: The catalytic cycle involves the oxidative addition of the C-I bond to Pd(0), followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to form a palladium-amido complex.[20] Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst. The choice of ligand is paramount; bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BINAP) are essential.[19] These ligands promote the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst species. The strength of the base must be sufficient to deprotonate the amine nucleophile without causing unwanted side reactions.

Representative Protocol: Buchwald-Hartwig Amination

-

Precaution: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv.) to a dry Schlenk tube.

-

Reagent Addition: Add N-protected 3-iodo-6-methoxy-1H-indazole (1.0 equiv.), the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).[19]

-

Inerting: Seal the vessel, remove from the glovebox (if used), and connect to an inert gas line.

-

Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane), followed by the primary or secondary amine coupling partner (1.1-1.5 equiv.).

-

Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-110 °C) for 4-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and quench carefully with water or saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 3: Typical Buchwald-Hartwig Amination Conditions for Iodo-Heterocycles

| Amine Partner | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Typical Yield | Reference(s) |

|---|---|---|---|---|---|---|---|

| Primary Alkylamines | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100-110 | Good-Excellent | [19][21] |

| Secondary Amines | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | Good-Excellent | [19] |

| Anilines | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | High | [19] |

| Amides/Carbamates | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 | Good |[22] |

Conclusion and Future Outlook

3-Iodo-6-methoxy-1H-indazole stands out as a premier building block for the synthesis of complex, biologically active molecules. The high reactivity of its C-I bond provides a reliable and versatile entry point for a suite of powerful palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, in particular, allow for the systematic and predictable introduction of diverse aryl, vinyl, alkynyl, and amino functionalities at the C-3 position. A thorough understanding of the underlying mechanisms and the critical role of reaction parameters—catalyst, ligand, base, and solvent—is essential for harnessing the full synthetic potential of this valuable intermediate. As drug discovery continues to demand novel and complex molecular architectures, the strategic application of the principles outlined in this guide will undoubtedly continue to fuel innovation in medicinal chemistry.

References

- Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.

- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

- ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.

- Benchchem. (n.d.). Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 3-Iodoindazoles.

- Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.

- ChemShuttle. (n.d.). 3-iodo-6-methoxy-1H-indazole.

- MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.

- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.

- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

- Benchchem. (n.d.). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.

- Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

- Benchchem. (n.d.). Application Notes and Protocols: The Use of 3-Iodo-6-methyl-5-nitro-1H-indazole in Medicinal Chemistry.

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions.

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Wikipedia. (n.d.). Sonogashira coupling.

- YouTube. (2019). Sonogashira coupling.

- Moldb. (n.d.). 936138-17-9 | 3-Iodo-6-methoxy-1H-indazole.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemshuttle.com [chemshuttle.com]

- 4. 936138-17-9 | 3-Iodo-6-methoxy-1H-indazole - Moldb [moldb.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Introduction: The Strategic Importance of Substituted Indazoles

An In-Depth Technical Guide to the Structural Elucidation of 3-Iodo-6-methoxy-1H-indazole Isomers

In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, serving as the core of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1][2] The compound 3-iodo-6-methoxy-1H-indazole is a highly valuable synthetic intermediate; the methoxy group modifies electronic properties and solubility, while the iodine at the C3 position provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4]

However, the synthesis of N-substituted indazoles is frequently complicated by a fundamental chemical challenge: the formation of constitutional isomers.[5][6][7] Alkylation or acylation of the indazole core can occur at either the N1 or N2 position, leading to a mixture of products with distinct physicochemical and pharmacological properties.[8] The thermodynamically more stable 1H-tautomer generally predominates, but the 2H-tautomer can be kinetically favored under certain reaction conditions.[5][9][10]

For researchers, scientists, and drug development professionals, the unambiguous structural determination of these isomers is not merely an academic exercise—it is a critical step for ensuring efficacy, safety, and intellectual property protection. This guide provides a comprehensive, field-proven framework for the structural elucidation of 3-iodo-6-methoxy-1H-indazole isomers, moving beyond simple data reporting to explain the causality behind our analytical choices.

The Isomeric Challenge: N1 vs. N2 Substitution

The core of the elucidation problem lies in the annular tautomerism of the indazole ring.[9][11] When an N-H indazole is subjected to an alkylation reaction, two primary products can form: the N1-substituted isomer and the N2-substituted isomer.

Caption: The two primary constitutional isomers resulting from N-alkylation.

These isomers often exhibit similar polarities, making their separation by standard column chromatography challenging and necessitating robust analytical confirmation of the isolated products.[12]

The Analytical Toolkit: A Multi-pronged Spectroscopic Approach

A definitive structural assignment requires the synergistic use of multiple analytical techniques. No single method provides a complete picture, but together, they form a self-validating system.

Mass Spectrometry (MS): The First Checkpoint

The initial step is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying that the isolated compound has the correct molecular formula.

-

Physicochemical Properties of 3-iodo-6-methoxy-1H-indazole

Property Value Reference CAS Number 936138-17-9 [13][14] Molecular Formula C₈H₇IN₂O [13][14]

While standard electron ionization (EI) mass spectrometry can induce fragmentation, the fragmentation patterns of N1 and N2 isomers are often too similar for unambiguous differentiation.[15][16] However, the presence of a single iodine atom is easily confirmed by its characteristic isotopic signature, which is monoisotopic (¹²⁷I) and does not produce a significant M+2 peak, unlike chlorine or bromine.[17][18]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[19]

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer operating in a positive ion electrospray mode (ESI+).

-

Data Acquisition: Infuse the sample directly or via LC coupling. Acquire the spectrum, ensuring the mass accuracy is within 5 ppm.

-

Validation: Confirm the observed mass matches the theoretical mass for the protonated molecule [M+H]⁺ (C₈H₈IN₂O⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Tool

NMR spectroscopy is the most powerful technique for distinguishing between N1 and N2 substituted indazoles.[5][20] The differing electronic environments of the benzenoid (N1) and quinonoid (N2) systems lead to predictable and diagnostic differences in the chemical shifts of specific protons and carbons.[5][21]

While a full assignment is always recommended, several key resonances serve as reliable indicators for the position of substitution.

-

H7 Proton: In N1-substituted isomers, the H7 proton is significantly deshielded due to the anisotropic effect of the pyrazole ring's lone pair on N2.[5]

-

H3 Proton: In N2-substituted isomers, the H3 proton is typically shielded (appears at a lower frequency) relative to the same proton in the N1 isomer.[5][8]

-

C3 and C7a Carbons: The chemical shifts of the carbon atoms at the ring junction (C3a and C7a) and the substituted carbon (C3) are also distinct between the two isomers.[5]

-

Comparative NMR Chemical Shift Ranges for N-Alkyl-3-iodo-6-methoxy-indazole Isomers

Nucleus N1 Isomer (Benzenoid) N2 Isomer (Quinonoid) Rationale for Difference H7 More Deshielded (Higher ppm) Less Deshielded (Lower ppm) Anisotropic effect of N2 lone pair in N1 isomer. H3 N/A (Substituted) N/A (Substituted) - C3 Diagnostic Shift Different Diagnostic Shift Change in electronic structure (benzenoid vs. quinonoid). | C7a | Diagnostic Shift | Different Diagnostic Shift | Change in electronic structure at the ring fusion. |

While 1D NMR provides strong evidence, two-dimensional Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy offers definitive, irrefutable proof of connectivity.[22][23] This experiment detects long-range (2-3 bond) correlations between protons and carbons. The causality is simple: the protons on the alpha-carbon of the N-alkyl group will show a correlation to the carbon atoms of the indazole ring that are three bonds away.

-

For an N1-substituted isomer , a ³J-coupling correlation will be observed between the N-CH ₂ protons and the C7a carbon. No correlation to C3 will be seen.[22][23]

-

For an N2-substituted isomer , a ³J-coupling correlation will be observed between the N-CH ₂ protons and the C3 carbon. No correlation to C7a will be seen.[22][23]

This single experiment provides a self-validating system for assignment.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. 3-Iodo-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

- 13. chemshuttle.com [chemshuttle.com]

- 14. 936138-17-9 | 3-Iodo-6-methoxy-1H-indazole - Moldb [moldb.com]

- 15. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. research.rug.nl [research.rug.nl]

- 21. researchgate.net [researchgate.net]

- 22. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]